({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid: is a complex organic compound that features both amide and thioic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Nucleophilic Acyl Substitution: One common method for synthesizing amides involves the reaction of acyl halides (or anhydrides) with amines.
Partial Hydrolysis of Nitriles: Another method involves the partial hydrolysis of nitriles under mildly basic conditions using hydrogen peroxide.
Industrial Production Methods: Industrial production of amides often involves the use of acid chlorides, acid anhydrides, or esters as starting materials. These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it gains oxygen atoms.
Reduction: Reduction reactions involve the gain of hydrogen atoms or the loss of oxygen atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: In biological research, it may be used to study enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism by which ({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the functional groups present .
Vergleich Mit ähnlichen Verbindungen
Amides: Structurally similar but lack the thioic acid group.
Thioic Acids: Contain the thioic acid group but lack the amide functionality.
Amines: Contain nitrogen atoms but differ in their overall structure and reactivity
Uniqueness: The presence of both amide and thioic acid groups in ({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid makes it unique, allowing it to participate in a wider range of chemical reactions and interactions compared to simpler compounds .
Eigenschaften
CAS-Nummer |
97609-22-8 |
---|---|
Molekularformel |
C6H9NO3S |
Molekulargewicht |
175.21 g/mol |
IUPAC-Name |
2-(prop-2-enoxycarbonylamino)ethanethioic S-acid |
InChI |
InChI=1S/C6H9NO3S/c1-2-3-10-6(9)7-4-5(8)11/h2H,1,3-4H2,(H,7,9)(H,8,11) |
InChI-Schlüssel |
SPGMQMMYOXUZTP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(=O)NCC(=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.